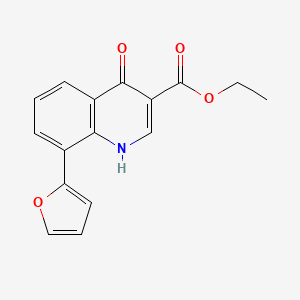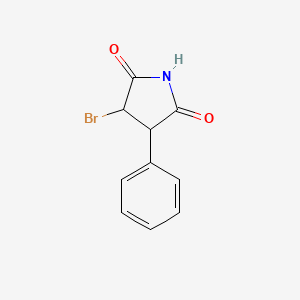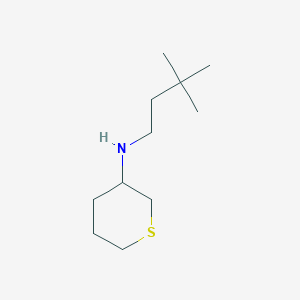
N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine: is a chemical compound with the molecular formula C₁₁H₂₃NS This compound is characterized by a tetrahydrothiopyran ring substituted with a 3,3-dimethylbutyl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring can be synthesized through a cyclization reaction involving a suitable thiol and an alkene or alkyne under acidic or basic conditions.
Introduction of the 3,3-Dimethylbutyl Group: The 3,3-dimethylbutyl group can be introduced via an alkylation reaction using a suitable alkyl halide and a base.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Amines: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.
Biology: The compound is studied for its potential interactions with biological molecules, including proteins and nucleic acids, which could lead to the development of new therapeutic agents.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate, particularly in the areas of antimicrobial and anticancer therapies.
Industry: In industrial settings, the compound may be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, while the tetrahydrothiopyran ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-4-amine
- N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-2-amine
- N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-thiol
Uniqueness: N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine is unique due to the specific positioning of the amine group on the tetrahydrothiopyran ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct biological and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H23NS |
|---|---|
Peso molecular |
201.37 g/mol |
Nombre IUPAC |
N-(3,3-dimethylbutyl)thian-3-amine |
InChI |
InChI=1S/C11H23NS/c1-11(2,3)6-7-12-10-5-4-8-13-9-10/h10,12H,4-9H2,1-3H3 |
Clave InChI |
JRLSGBQZTQWXMB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCNC1CCCSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoicacid](/img/structure/B13013624.png)
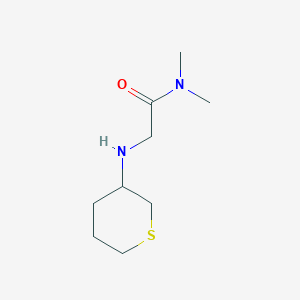
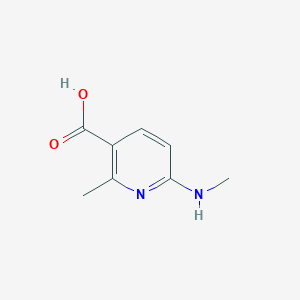
![1-(Benzo[d]isothiazol-5-yl)ethanone](/img/structure/B13013653.png)


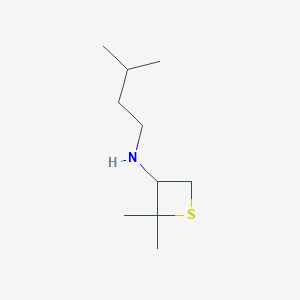
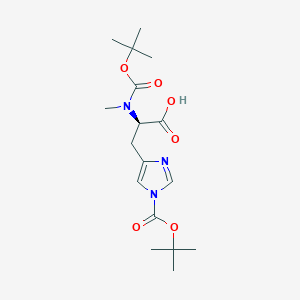
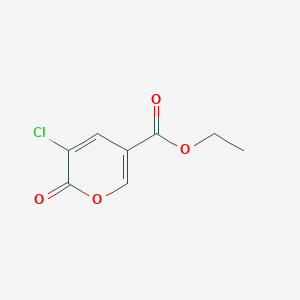
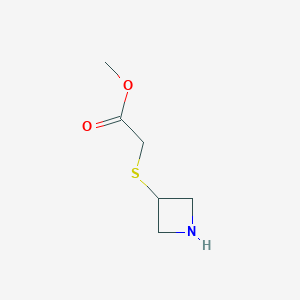
![2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13013691.png)
